Germanium(II) chloride dioxane complex (1:1)
Description
Germanium(II) chloride dioxane complex (GeCl₂·C₄H₈O₂) is a coordination compound where germanium(II) is stabilized by a 1,4-dioxane ligand through covalent and hydrogen bonding interactions . It serves as a critical precursor in organometallic synthesis, enabling the preparation of cyclopentadienylgermanium compounds (e.g., Cp*GeCl) , coordination polymers , and osmium arene complexes . Its reactivity stems from the Ge(II) center, which exhibits carbene-like behavior, inserting into chemical bonds during syntheses .
Properties
InChI |
InChI=1S/C4H8O2.Cl2Ge/c1-2-6-4-3-5-1;1-3-2/h1-4H2; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMJLNHIEKAQSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCO1.Cl[Ge]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2GeO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446118 | |
| Record name | Germanium(II) chloride dioxane complex (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28595-67-7 | |
| Record name | Germanium(II) chloride dioxane complex (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Germanium, dichloro(1,4-dioxane-κO1,κO4)-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Salt Metathesis with Lithium Aminotroponiminate Ligands
In research exploring germanium(II) halide complexes, GeCl₂·dioxane is reacted with lithium aminotroponiminate derivatives to form Ge(II) halide complexes coordinated by organic ligands. For example, treatment of GeCl₂·dioxane with [(n-Pr)₂ATI]Li in a 1:1 molar ratio affords [(n-Pr)₂ATI]GeCl complexes. Although this is a derivatization rather than direct preparation of the dioxane complex, it demonstrates the utility of GeCl₂·dioxane as a reactive precursor.
Use in Synthesis of Amido-Germanium(II) Chloride Complexes
GeCl₂·dioxane is also employed in salt metathesis reactions with deprotonated bulky secondary amines (lithium anilides) to yield amido-germanium(II) chloride complexes [LGeCl]. These reactions typically occur at room temperature with equimolar amounts of GeCl₂·dioxane and the lithium amide.
Coordination with Other Ligands
GeCl₂·dioxane has been used as a starting material for synthesizing various germanium(II) coordination compounds with phenolates, silanols, and thiols, highlighting its versatility as a Ge(II) source.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The reduction method using tributyl tin hydride is well-established and provides a reliable route to the complex with good yield and purity.
- The polymeric nature of the complex, stabilized by bridging dioxane ligands, imparts stability to the Ge(II) center, making it suitable for further synthetic transformations.
- The complex serves as a convenient and reactive precursor for synthesizing a variety of germanium(II) organometallic and coordination compounds.
- Handling under inert atmosphere is crucial to prevent oxidation and maintain the integrity of the Ge(II) state.
- The use of alternative reductants like hydrosilanes allows for adaptation to different laboratory setups or scale-up processes.
Chemical Reactions Analysis
Germanium(II) chloride dioxane complex (1:1) undergoes various types of chemical reactions, including:
Reduction: It acts as a reductant in organic transformations.
Substitution: The compound can participate in substitution reactions, where the chloride ligands are replaced by other groups.
Oxidation: It can be oxidized to form germanium(IV) compounds.
Common reagents used in these reactions include tributyltin hydride and hydrosilanes . Major products formed from these reactions include germanium oxide nanoparticles and heterocyclic germylene complexes .
Scientific Research Applications
Semiconductor Manufacturing
Overview:
Germanium(II) chloride dioxane complex is crucial for producing germanium-based semiconductors. These semiconductors are essential for high-speed electronic devices and photodetectors.
Applications:
- Transistors: Utilized in the fabrication of high-performance transistors.
- Solar Cells: Acts as a precursor in the development of germanium solar cells, which offer high efficiency.
- Optical Materials: Employed in creating optical devices due to its favorable electronic properties.
Case Study:
A study demonstrated the successful integration of germanium-based materials in next-generation photodetectors, enhancing their sensitivity and response time significantly compared to silicon-based counterparts .
Catalysis
Overview:
The compound serves as a catalyst in various chemical reactions, improving reaction rates and yields.
Applications:
- Organic Synthesis: Enhances the synthesis of fine chemicals and pharmaceuticals.
- Coordination Chemistry: Functions as a stable germanium source for coordination reactions.
Data Table: Catalytic Applications
| Reaction Type | Role of Germanium(II) Chloride Dioxane Complex | Outcome |
|---|---|---|
| Organic Synthesis | Catalyst for C-C bond formation | Increased yield by 30% |
| Coordination Reactions | Source of germanium for ligands | Improved stability of complexes |
Material Science
Overview:
In material science, this complex is pivotal in developing advanced materials with unique properties.
Applications:
- Coatings: Used to create protective coatings with enhanced thermal stability.
- Polymers: Incorporates into polymer matrices to improve electrical conductivity.
Case Study:
Research indicated that incorporating germanium(II) chloride dioxane complex into polymer composites resulted in materials with superior mechanical properties and thermal resistance, making them suitable for aerospace applications .
Pharmaceutical Research
Overview:
The compound plays a role in drug development, particularly in synthesizing organometallic compounds.
Applications:
- Drug Delivery Systems: Utilized in creating targeted delivery mechanisms for pharmaceuticals.
- Synthesis of Organometallic Compounds: Acts as a precursor for compounds used in therapeutic applications.
Data Table: Pharmaceutical Applications
| Application Type | Role of Germanium(II) Chloride Dioxane Complex | Example Compound |
|---|---|---|
| Targeted Drug Delivery | Precursor for organometallic compounds | Germanium-based nanoparticles |
| Synthesis | Facilitates formation of organometallic complexes | Ge-containing drugs |
Environmental Applications
Overview:
The potential of this compound extends to environmental remediation processes.
Applications:
- Heavy Metal Removal: Explored for its ability to remove heavy metals from contaminated water sources.
- Catalytic Degradation: Investigated for use in degrading pollutants through catalytic processes.
Case Study:
A recent study showcased the effectiveness of germanium(II) chloride dioxane complex in removing lead ions from wastewater, achieving over 90% removal efficiency under optimized conditions .
Mechanism of Action
The mechanism by which germanium(II) chloride dioxane complex (1:1) exerts its effects involves its role as a reductant. It donates electrons to other molecules, facilitating reduction reactions. The molecular targets and pathways involved include the reduction of metal ions and organic compounds, leading to the formation of germanium-based nanoparticles and complexes .
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Stability | Key Applications |
|---|---|---|---|---|
| GeCl₂·dioxane | C₄H₈Cl₂GeO₂ | 231.6 | Air-sensitive | Organometallic synthesis |
| GeCl₂-dithiophosphate | Variable | ~300–400 | Redox-stable | Catalysis |
| SnCl₂ | SnCl₂ | 189.6 | Moisture-sensitive | Stannocene synthesis |
| GeCl₄ | GeCl₄ | 214.4 | Hydrolyzes | Semiconductor precursors |
Biological Activity
Germanium(II) chloride dioxane complex (1:1), often referred to as GeCl₂·dioxane, is an inorganic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, properties, and biological implications, particularly focusing on its role in inflammation, immunity, and antioxidation.
1. Synthesis and Properties
The GeCl₂·dioxane complex is synthesized by the reaction of germanium(II) chloride with dioxane. It is characterized by its yellowish color and high reactivity, particularly towards hydrolysis. The compound is soluble in organic solvents like benzene and ether but reacts vigorously with water .
Table 1: Properties of Germanium(II) Chloride Dioxane Complex
| Property | Value |
|---|---|
| Chemical Formula | GeCl₂·C₄H₈O₂ |
| Molecular Weight | 231.65 g/mol |
| Appearance | Yellowish solid |
| Solubility | Soluble in benzene, ether |
| Reactivity | Hydrolyzes in water |
2.1 Anti-inflammatory Effects
Research indicates that germanium compounds, including GeCl₂·dioxane, exhibit significant anti-inflammatory properties. Germanium can modulate the immune response by inhibiting the activation of pathways such as NF-κB and MAPK, which are crucial in the inflammatory response. In animal studies, germanium has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .
Case Study: Inhibition of Inflammation
In a controlled study involving mice, administration of organic germanium compounds led to a marked decrease in inflammatory markers following exposure to endotoxins from Escherichia coli. The results demonstrated that germanium effectively suppressed the secretion of inflammatory cytokines and reduced tissue damage associated with inflammation.
2.2 Immune System Modulation
Germanium compounds have been found to enhance immune system activity. For instance, Ge-132 (an organic form of germanium) has been shown to stimulate interferon production and activate natural killer (NK) cells and macrophages. This immune modulation suggests potential therapeutic applications in immunocompromised conditions .
Table 2: Immune Response Enhancement by Germanium Compounds
| Compound | Mechanism of Action | Effect on Immune Cells |
|---|---|---|
| Ge-132 | Induces interferon production | Activates NK cells |
| THGP | Inhibits inflammatory mediators | Enhances macrophage activity |
| Spirogermanium | Suppresses autoimmune responses | Reduces inflammatory cell infiltration |
2.3 Antioxidant Activity
Germanium compounds are noted for their antioxidant properties. They can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. For example, Ge-132 has been shown to prevent lipid peroxidation and reduce oxidative damage in various biological models .
Case Study: Antioxidant Effects in Rodent Models
In studies involving rodent models subjected to oxidative stress conditions (e.g., para-quart poisoning), administration of germanium compounds significantly reduced markers of oxidative damage, such as malondialdehyde (MDA) levels.
3. Conclusion
The biological activity of Germanium(II) chloride dioxane complex (1:1) underscores its potential therapeutic applications, particularly in inflammation control, immune enhancement, and oxidative stress management. Further research is necessary to fully elucidate its mechanisms of action and therapeutic efficacy in clinical settings.
Q & A
Basic: What are the established synthetic routes for preparing germanium(II) chloride dioxane complex, and how do reaction conditions influence product purity?
Answer:
The complex is synthesized via two primary routes:
- Route 1: Reaction of trichlorogermane (HGeCl₃) with 1,4-dioxane, which releases HCl and forms the crystalline GeCl₂·dioxane complex . This method requires anhydrous conditions to avoid hydrolysis.
- Route 2: Reduction of GeCl₄ with elemental germanium in the presence of dioxane, generating GeCl₂·dioxane in situ . Excess dioxane ensures stabilization of the Ge(II) center.
Key considerations: - Purity is highly sensitive to moisture; rigorous drying of solvents and inert atmospheres (e.g., N₂/Ar) are critical.
- Post-synthesis, the product is typically washed with non-polar solvents (e.g., diethyl ether) to remove unreacted GeCl₄ or dioxane .
Basic: What structural and spectroscopic data confirm the coordination geometry of the dioxane ligand in this complex?
Answer:
- X-ray crystallography reveals a tetrahedral geometry around Ge(II), with two Cl ligands and two oxygen atoms from dioxane coordinating in a chelating manner .
- Vibrational spectroscopy (IR): Stretching frequencies for Ge-Cl bonds appear at 320–350 cm⁻¹, while dioxane’s C-O-C vibrations shift to lower frequencies (∼950 cm⁻¹) due to coordination .
- NMR: In solution, ¹H NMR shows downfield shifts for dioxane protons (∼3.6 ppm) compared to free dioxane (3.3 ppm), confirming ligand coordination .
Advanced: How does the GeCl₂·dioxane complex enable controlled syntheses of low-valent germanium organometallics, and what mechanistic insights exist?
Answer:
The complex serves as a Ge(II) precursor for:
- Cyclopentadienylgermanium halides: Reaction with CpLi (Cp = pentamethylcyclopentadienyl) yields Cp*GeCl via transmetalation, where dioxane stabilizes reactive intermediates .
- Germyliumylidenes: Sequential reactions with ansa-ligands (e.g., Me₂Si(Cp#H)(Cp#Li)) form chlorogermylenes, which are protonated to generate cationic Ge(II) species (Scheme 156 in ).
Mechanistic insight: - Dioxane’s weak Lewis basicity allows ligand displacement without destabilizing the Ge(II) center, enabling insertion into bonds (e.g., Ge–C, Ge–N) .
Advanced: What challenges arise in studying the hydrolytic stability of GeCl₂·dioxane, and how can decomposition pathways be mitigated?
Answer:
- Hydrolysis sensitivity: The complex decomposes in aqueous media to GeO₂ and HCl, limiting its use in protic solvents .
- Mitigation strategies:
- Analytical monitoring: TGA/DSC analysis shows decomposition onset at ~150°C, correlating with dioxane ligand loss .
Basic: What analytical techniques are essential for characterizing this complex, and how are data interpreted?
Answer:
- Elemental analysis: Confirms stoichiometry (e.g., C:H:Cl:Ge ratios) .
- Mass spectrometry (ESI-MS): Peaks at m/z 247 [GeCl₂·dioxane + H]⁺ confirm molecular integrity .
- Magnetic susceptibility: Paramagnetic behavior (µeff ~1.8 µB) confirms Ge(II)’s lone pair, distinguishing it from diamagnetic Ge(IV) species .
Advanced: How does the dioxane ligand’s electronic profile influence GeCl₂’s reactivity compared to other Ge(II) precursors?
Answer:
- Dioxane vs. stronger donors (e.g., THF): Dioxane’s weaker σ-donor strength reduces Ge(II)’s electrophilicity, moderating its reactivity in insertion reactions (e.g., into Si–Si bonds) .
- Comparative studies: GeCl₂·dioxane shows slower reaction kinetics with alkenes than GeCl₂·THF, attributed to dioxane’s chelating effect .
Advanced: What role does GeCl₂·dioxane play in synthesizing germanium-containing heterocycles, and what are the limitations?
Answer:
- Heterocycle synthesis: The complex reacts with dienes (e.g., 1,3-butadiene) to form germacyclopentanes, though yields are low (~40%) due to competing oligomerization .
- Limitations: Steric hindrance from dioxane restricts access to bulky substrates, requiring ligand exchange (e.g., with PMe₃) for wider applicability .
Advanced: How can computational methods (e.g., DFT) enhance understanding of GeCl₂·dioxane’s bonding and reaction pathways?
Answer:
- Bonding analysis: DFT calculations reveal partial double-bond character in Ge–O bonds (Wiberg bond index ~0.5), explaining dioxane’s labile coordination .
- Reaction modeling: Transition-state simulations predict activation barriers for Ge–Cl bond cleavage, guiding solvent selection (e.g., polar aprotic media lower ΔG‡) .
Basic: What safety protocols are critical when handling GeCl₂·dioxane, given its stability profile?
Answer:
- Air/moisture sensitivity: Store under inert gas (Ar) in sealed Schlenk tubes.
- Decomposition products: Hydrolysis releases HCl; use fume hoods and neutralization traps (e.g., NaOH scrubbers) .
- Thermal stability: Avoid temperatures >150°C to prevent dioxane ligand dissociation .
Advanced: What contradictions exist in literature regarding the complex’s catalytic activity, and how can they be resolved?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
